synthesis of 2-Amino-5-chlorobenzophenone from p-chloroaniline and benzonitrile
synthesis of 2-Amino-5-chlorobenzophenone from p-chloroaniline and benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-5-chlorobenzophenone is a pivotal intermediate in the synthesis of numerous pharmaceuticals, most notably the 1,4-benzodiazepine (B1214927) class of drugs which includes anxiolytics, sedatives, and anticonvulsants.[1][2] Its molecular structure is a cornerstone for building complex heterocyclic systems. This technical guide provides an in-depth overview of the synthesis of 2-Amino-5-chlorobenzophenone from p-chloroaniline and benzonitrile (B105546). It includes a detailed experimental protocol, a summary of key quantitative data, and diagrams illustrating the reaction pathway and experimental workflow. This document is intended to be a valuable resource for researchers and professionals involved in pharmaceutical synthesis and drug development.
Introduction
The synthesis of 2-aminobenzophenones is a critical step in the production of a wide range of therapeutic agents. The substituent pattern on the benzophenone (B1666685) core significantly influences the pharmacological profile of the final drug molecule.[1] 2-Amino-5-chlorobenzophenone, in particular, is a precursor to many widely prescribed benzodiazepines.[1] While several synthetic routes exist, including the Friedel-Crafts acylation of p-chloroaniline with benzoyl chloride and Grignard reactions with 2-aminobenzonitriles, the reaction of p-chloroaniline with benzonitrile offers a distinct pathway.[2][3][4] This reaction is analogous to the Houben-Hoesch reaction, which involves the acylation of electron-rich arenes with nitriles in the presence of a Lewis acid and hydrogen chloride.[5][6][7]
Synthesis from p-Chloroaniline and Benzonitrile
The synthesis of 2-Amino-5-chlorobenzophenone from p-chloroaniline and benzonitrile proceeds via a Lewis acid-catalyzed reaction. The process involves the formation of a ketimine intermediate, which is subsequently hydrolyzed to yield the final product.
Reaction Pathway
The reaction is a type of electrophilic aromatic substitution where the nitrile, activated by a Lewis acid, acts as the acylating agent.
Caption: Reaction pathway for the synthesis of 2-Amino-5-chlorobenzophenone.
Experimental Protocol
The following protocol is based on a reported synthesis of 2-Amino-5-chlorobenzophenone.[8]
Materials and Reagents:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| p-Chloroaniline | 127.57 | 640 mg | 5.02 |
| Benzonitrile | 103.12 | 1 mL | 9.7 |
| Boron trichloride (B1173362) | 117.17 | 640 mg | 5.46 |
| Aluminum chloride | 133.34 | 734 mg | 5.50 |
| Tetrachloroethane | 167.85 | 7.5 mL | - |
| 2 N Hydrochloric acid | - | 10 mL | - |
| Methylene (B1212753) chloride | - | As needed | - |
| 95% Ethanol (B145695) | - | 5 mL | - |
| 2 N Sodium hydroxide (B78521) | - | 10 mL | - |
| Benzene (B151609) | - | As needed | - |
| Alumina | - | For chromatography | - |
Procedure:
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Reaction Setup: In a suitable reaction vessel, dissolve p-chloroaniline (640 mg) in tetrachloroethane (5 mL).
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Addition of Reagents: Under ice cooling, add a solution of boron trichloride (640 mg) in tetrachloroethane (2.5 mL), benzonitrile (1 mL), and aluminum chloride (734 mg) to the p-chloroaniline solution.
-
Reflux: The resulting mixture is refluxed for 6 hours.
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Work-up and Hydrolysis: After cooling, the reaction mixture is treated with 2 N hydrochloric acid (10 mL) and heated at 70-80°C for 20 minutes. The mixture is then extracted with methylene chloride.
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Isolation of Crude Product: The methylene chloride layer is evaporated to give a residue.
-
Hydrolysis of Unreacted Benzonitrile: To the residue, 95% ethanol (5 mL) and 2 N sodium hydroxide (10 mL) are added. The mixture is refluxed for 1 hour to hydrolyze any remaining benzonitrile.
-
Extraction: The mixture is then extracted with methylene chloride.
-
Purification: The methylene chloride layer is evaporated, and the residue is dissolved in benzene. The solution is subjected to column chromatography on alumina, eluting with benzene.
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Final Product: The benzene eluate yields 2-amino-5-chlorobenzophenone (486 mg). The product can be recrystallized from ether to give crystals with a melting point of 99°C.[8]
Yield Calculation:
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Theoretical yield: (moles of p-chloroaniline) * (molar mass of product) = (0.00502 mol) * (231.68 g/mol ) = 1.163 g
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Actual yield: 486 mg = 0.486 g
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Percentage yield: (0.486 g / 1.163 g) * 100% = 41.8%
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Alternative Synthetic Routes
For a comprehensive understanding, it is pertinent to mention other established methods for synthesizing 2-Amino-5-chlorobenzophenone.
-
Friedel-Crafts Acylation: This method involves the acylation of p-chloroaniline with benzoyl chloride. However, the amino group of the aniline (B41778) deactivates the ring and reacts with the Lewis acid catalyst, often necessitating a protection-deprotection sequence.[3][9]
-
From 5-chloro-3-phenyl-2,1-benzisoxazole: This intermediate, synthesized from p-chloronitrobenzene and phenylacetonitrile, can be reduced to 2-Amino-5-chlorobenzophenone.[3][10] One method describes the reduction using iron powder in ethanol with a catalytic amount of sulfuric acid, achieving a high yield of 95.1%.[11]
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Grignard Reaction: The reaction of a Grignard reagent, such as phenylmagnesium bromide, with 2-amino-5-chlorobenzonitrile (B58002) is another viable route.[2][12]
Conclusion
The synthesis of 2-Amino-5-chlorobenzophenone from p-chloroaniline and benzonitrile provides a direct route to this important pharmaceutical intermediate. The Houben-Hoesch type reaction, while potentially having a moderate yield, is a notable method. The choice of synthetic route in a drug development setting will often depend on factors such as starting material cost, scalability, and environmental impact. The detailed protocol and data presented in this guide are intended to aid researchers in the practical application and further optimization of this synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Preparation method of 2-amino-5- chlorobenzophenone - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 6. bncollegebgp.ac.in [bncollegebgp.ac.in]
- 7. synarchive.com [synarchive.com]
- 8. prepchem.com [prepchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis method of 2-amino-5-chlorobenzophenone - Eureka | Patsnap [eureka.patsnap.com]
- 11. 2-Amino-5-chlorobenzophenone synthesis - chemicalbook [chemicalbook.com]
- 12. asianpubs.org [asianpubs.org]
